

PF-945863: A Technical Guide for Studying Aldehyde Oxidase-Mediated Metabolism

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Compound of Interest

Compound Name: PF-945863

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Introduction

In the landscape of drug metabolism, the focus has traditionally been on cytochrome P450 (CYP) enzymes. However, non-CYP-mediated pathways, such as those catalyzed by aldehyde oxidase (AO), are gaining significant attention due to their emerging role in the clearance of new drug candidates.^{[1][2]} Understanding the contribution of these enzymes is critical for accurate prediction of human pharmacokinetics and avoiding developmental setbacks.

This technical guide focuses on **PF-945863**, a compound that serves as a valuable tool for investigating non-CYP-mediated metabolism. Contrary to potential misconceptions, **PF-945863** is not a selective inhibitor of carboxylesterases (CES). Instead, it is a well-characterized substrate of Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme.^{[3][4]} As such, **PF-945863** is utilized in research settings to probe the activity of AO and to develop and refine in vitro-in vivo extrapolation (IVIVE) models for predicting the clearance of drugs metabolized by this enzyme.^{[2][3]} This document provides a comprehensive overview of **PF-945863**, including its metabolic properties, relevant experimental protocols, and its application in the study of AO-mediated drug metabolism.

PF-945863 as a Tool Compound

PF-945863 is primarily used as a reference substrate in studies aimed at understanding the role of AO in drug clearance.^{[3][4]} Its consistent metabolism by AO allows researchers to use it

as a benchmark for characterizing in vitro assay systems, such as human liver cytosol and S9 fractions, and for developing scaling factors to predict in vivo clearance from in vitro data.^[3] The challenge in accurately predicting AO-mediated clearance is well-documented, with common preclinical species like rats and dogs showing different AO expression levels compared to humans.^[3] Compounds like **PF-945863** are therefore essential for building more reliable predictive models.

Quantitative Data: Metabolic Clearance of PF-945863

The primary quantitative data available for **PF-945863** relates to its metabolic clearance. The following tables summarize the reported in vitro and in vivo clearance values, which are crucial for IVIVE studies.

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance of **PF-945863**

Parameter	Value	System/Species	Reference
In Vivo Unbound Intrinsic Clearance (CL _{int,u} , in vivo)	35 mL/min/kg	Human	^[3]
Scaled Unbound Intrinsic Clearance (from cytosol)	38.8 - 44.6 mL/min/kg	Human Liver Cytosol	^[3]
Scaled Unbound Intrinsic Clearance (from S9)	Not explicitly stated	Human Liver S9	^[3] ^[4]

Note: The scaled in vitro values are reported to be in very close agreement with the actual in vivo value, making **PF-945863** a useful compound for IVIVE correlation studies for aldehyde oxidase.^[3]

Experimental Protocols

The following sections detail the methodologies for key experiments involving **PF-945863** to assess AO-mediated metabolism.

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol

This protocol is designed to measure the rate of metabolism of **PF-945863** by AO in a subcellular fraction.

1. Materials and Reagents:

- **PF-945863**
- Pooled human liver cytosol (commercially available)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- Organic solvent for quenching (e.g., acetonitrile)
- Positive control AO substrate (e.g., phthalazine)[5]
- Specific AO inhibitor (e.g., menadione, hydralazine) for confirmation[5][6]
- LC-MS/MS system for analysis

2. Incubation Procedure:

- Prepare a stock solution of **PF-945863** in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-warm the human liver cytosol suspension in potassium phosphate buffer to 37°C.
- Initiate the metabolic reaction by adding **PF-945863** to the cytosol suspension to achieve a final substrate concentration (e.g., 1 μ M).[5] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
- Set up parallel incubations: one with the test compound and active cytosol, and a negative control with heat-inactivated cytosol or a specific AO inhibitor to confirm AO-mediated metabolism.[5]
- Incubate the reaction mixture at 37°C in a shaking water bath.

- At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.[5]
- Quench the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile).
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

- Quantify the remaining concentration of **PF-945863** at each time point using a validated LC-MS/MS method.
- Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro intrinsic clearance (CL_{int}) using the following equation:
 - $CL_{int} (\mu\text{L}/\text{min}/\text{mg protein}) = (k * 1000) / [\text{protein concentration in mg/mL}]$

Protocol 2: Scaling of In Vitro Clearance to Predict In Vivo Clearance

This protocol describes how to extrapolate the in vitro data to predict human hepatic clearance.

1. Scaling Factors:

- Obtain established values for:
 - Microsomal or cytosolic protein per gram of liver (mg/g liver)
 - Liver weight as a percentage of body weight (g/kg body weight)

2. Calculation of Scaled Intrinsic Clearance:

- Use the in vitro CL_{int} value and the scaling factors to calculate the scaled intrinsic clearance (e.g., in mL/min/kg). The formula for scaling from cytosol is:
 - $CL_{int, scaled} \text{ (mL/min/kg)} = CL_{int} \text{ (}\mu\text{L/min/mg)} * (\text{mg cytosolic protein/g liver}) * (\text{g liver/kg body weight}) * (1 \text{ mL}/1000 \mu\text{L})$

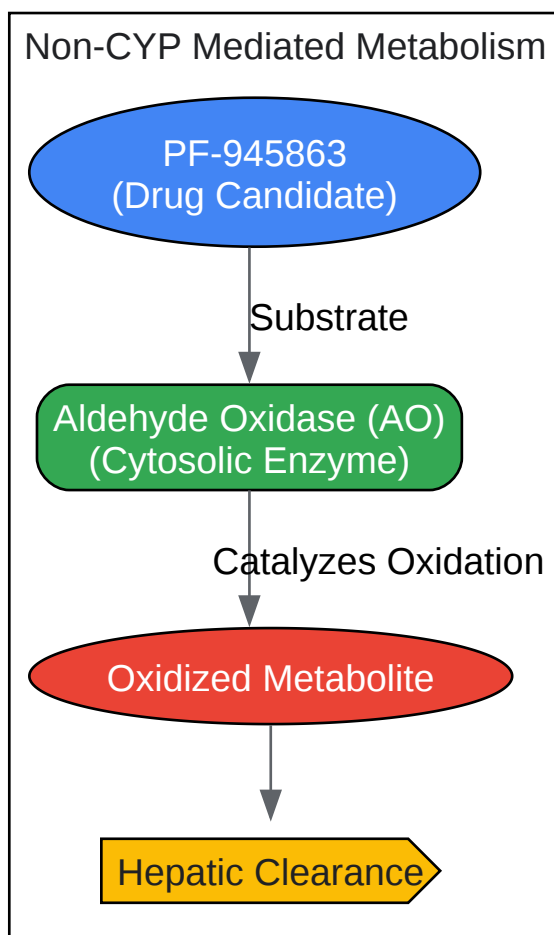
3. In Vitro-In Vivo Correlation:

- Compare the scaled in vitro intrinsic clearance with the experimentally determined in vivo intrinsic clearance (obtained from human pharmacokinetic studies).
- For a set of known AO substrates, including **PF-945863**, plot the predicted versus observed clearance values to establish a correlation. This correlation can then be used to predict the clearance of new chemical entities suspected of being AO substrates.[\[3\]](#)

Visualizations

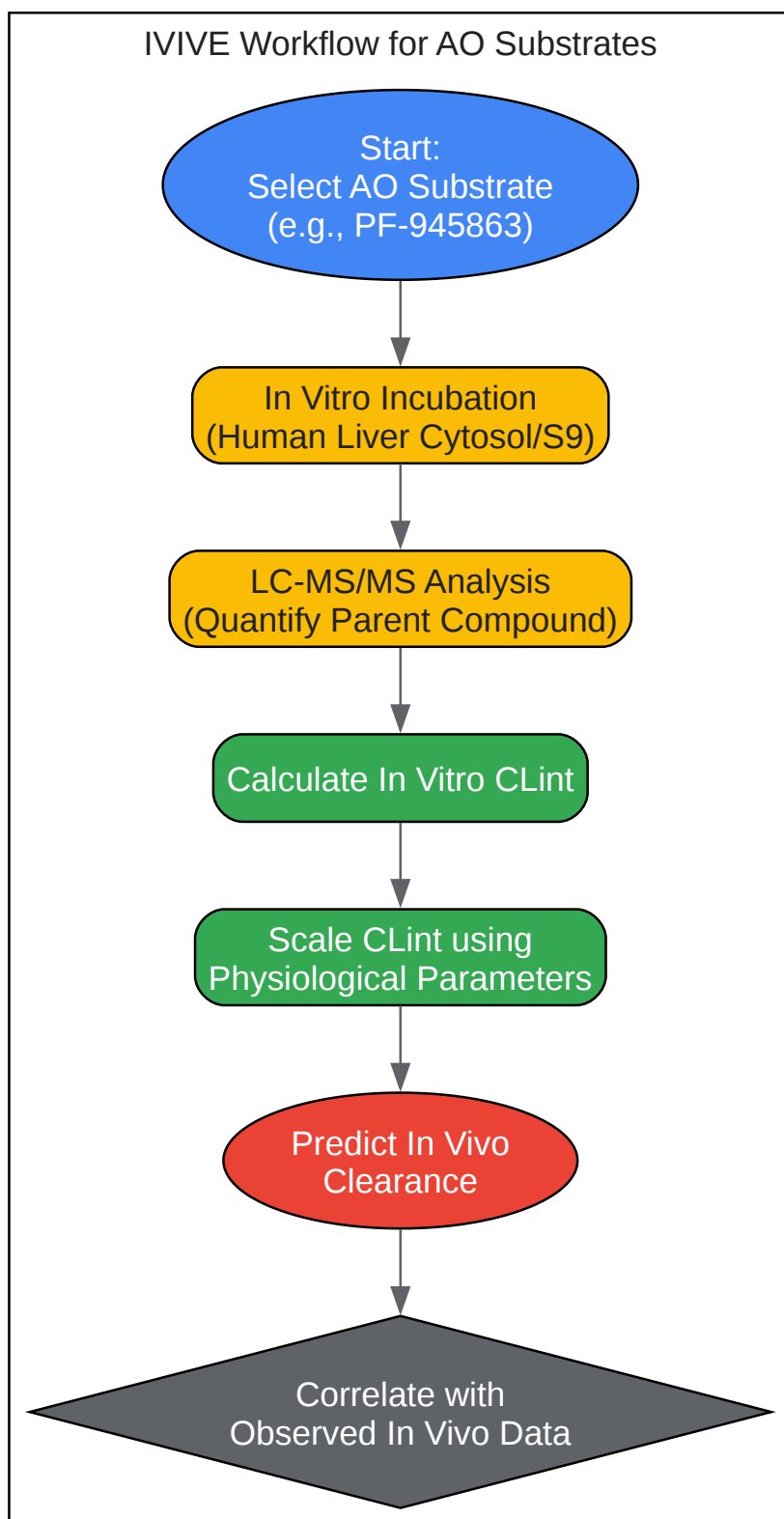
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and experimental workflow for studying **PF-945863**.



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Caption: Metabolic pathway of **PF-945863** via Aldehyde Oxidase.



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Caption: Experimental workflow for AO in vitro-in vivo extrapolation.

Conclusion

PF-945863 serves as a critical tool compound for the study of non-CYP-mediated metabolism, specifically as a substrate for Aldehyde Oxidase. Its well-characterized clearance profile allows it to be used as a standard in the development and validation of in vitro systems for predicting the human pharmacokinetics of new drug candidates metabolized by AO. By using the quantitative data and protocols outlined in this guide, researchers can better characterize their own in vitro systems, improve their IVIVE correlations for AO substrates, and ultimately make more informed decisions in the drug development process.

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